molecular formula C24H21N3O5 B11301629 N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301629
M. Wt: 431.4 g/mol
InChI Key: ITFMQLAQJUJCGS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound characterized by the presence of methoxyphenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the methoxyphenyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler analogue with similar methoxyphenyl groups but lacking the oxadiazole ring.

    N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: A structural isomer with methoxy groups in different positions.

Uniqueness

N-(2-methoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-19-12-6-4-10-17(19)24-26-23(27-32-24)16-9-3-7-13-20(16)31-15-22(28)25-18-11-5-8-14-21(18)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

ITFMQLAQJUJCGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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